molecular formula C18H17NS B11944612 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide CAS No. 74380-20-4

4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide

Cat. No.: B11944612
CAS No.: 74380-20-4
M. Wt: 279.4 g/mol
InChI Key: AFROKHZQFBSHRU-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide is an organic compound with the molecular formula C18H17NS. It is a member of the pyrrole family, characterized by the presence of a pyrrole ring substituted with dimethyl groups and a phenyl sulfide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide typically involves the reaction of 2,5-dimethylpyrrole with a phenyl sulfide derivative. One common method includes the use of coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine under cold conditions . The reaction is carried out in a solvent like N,N-dimethylformamide to facilitate the coupling process.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition disrupts essential biological pathways, leading to antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit key enzymes makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

74380-20-4

Molecular Formula

C18H17NS

Molecular Weight

279.4 g/mol

IUPAC Name

2,5-dimethyl-1-(4-phenylsulfanylphenyl)pyrrole

InChI

InChI=1S/C18H17NS/c1-14-8-9-15(2)19(14)16-10-12-18(13-11-16)20-17-6-4-3-5-7-17/h3-13H,1-2H3

InChI Key

AFROKHZQFBSHRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)SC3=CC=CC=C3)C

Origin of Product

United States

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